molecular formula C9H15ClO3 B13019353 Ethyl 3-chloro-5-methyl-2-oxohexanoate CAS No. 111055-64-2

Ethyl 3-chloro-5-methyl-2-oxohexanoate

Cat. No.: B13019353
CAS No.: 111055-64-2
M. Wt: 206.66 g/mol
InChI Key: YFRZNPRSCKZMLY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-methyl-2-oxohexanoate is an organic compound with the molecular formula C9H15ClO3. It is a chlorinated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-5-methyl-2-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 5-methyl-2-oxohexanoate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same chlorination reaction but is optimized for large-scale production with automated control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-methyl-2-oxohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., triethylamine).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 3-chloro-5-methyl-2-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-methyl-2-oxohexanoate depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ketone group is reduced to an alcohol via a hydride transfer mechanism. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 3-chloro-5-methyl-2-oxohexanoate can be compared with similar compounds such as:

    Ethyl 2-chloro-5-methyl-3-oxohexanoate: Similar structure but with the chlorine atom at a different position.

    Methyl 2-chloro-3-oxohexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-methyl-3-oxohexanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.

Biological Activity

Ethyl 3-chloro-5-methyl-2-oxohexanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C9H15ClO3 and a molecular weight of 206.67 g/mol, is classified as a beta-ketoester. Its unique structure, featuring a chloro substituent and a ketone functional group, contributes to its reactivity and utility in various biological applications.

This compound can be synthesized through several methods involving the reaction of appropriate starting materials under controlled conditions. The compound's structural characteristics enhance its reactivity, making it a valuable intermediate in the synthesis of biologically active compounds, including pharmaceuticals and nutritional supplements.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study assessed the compound's efficacy against various bacterial strains, revealing that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study utilized the MTT assay to evaluate the compound's growth inhibitory potential against the HeLa cervical cancer cell line. The results indicated a dose-dependent cytotoxicity, with an IC50 value of approximately 20 µg/mL, suggesting its potential as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of DNA Synthesis : The compound may interfere with the DNA replication process in bacterial and cancer cells.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes crucial for cellular metabolism in pathogens and cancer cells.

Case Studies

A series of case studies have been conducted to explore the pharmacological potential of this compound:

  • Case Study on Antimicrobial Activity : A research team evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria. The study found that modifications to the compound's structure enhanced its antimicrobial potency.
  • Case Study on Cancer Treatment : Another study focused on the use of this compound in combination therapies for treating resistant cancer types. Results showed improved efficacy when used alongside established chemotherapeutic agents.

Properties

CAS No.

111055-64-2

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

ethyl 3-chloro-5-methyl-2-oxohexanoate

InChI

InChI=1S/C9H15ClO3/c1-4-13-9(12)8(11)7(10)5-6(2)3/h6-7H,4-5H2,1-3H3

InChI Key

YFRZNPRSCKZMLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(CC(C)C)Cl

Origin of Product

United States

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